Acetoxyacetic acid
Overview
Description
It is a derivative of acetic acid and glycolic acid, characterized by the presence of an acetoxy group attached to the alpha carbon of acetic acid . This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
Acetoxyacetic acid, also known as Acetoacetic acid, primarily targets the enzyme Fumarylacetoacetase . This enzyme plays a crucial role in the tyrosine and phenylalanine catabolism pathway, where it catalyzes the hydrolysis of 4-fumarylacetoacetate to fumarate and acetoacetate .
Mode of Action
Under typical physiological conditions, this compound exists as its conjugate base, acetoacetate . Unbound acetoacetate is primarily produced by liver mitochondria from its thioester with coenzyme A (CoA)
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a part of the Tyrosine Metabolism and Butyrate Metabolism pathways . It is also involved in the Ketone Body Metabolism and Phenylalanine and Tyrosine Metabolism pathways . These pathways are crucial for energy production and protein synthesis in the body.
Result of Action
It is known that this compound, as a part of the ketone body metabolism, can serve as an energy source during periods of fasting, exercise, or as a result of type 1 diabetes mellitus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound in the liver and its release into the bloodstream can be influenced by physiological conditions such as fasting, exercise, or diabetes . .
Biochemical Analysis
Biochemical Properties
Under typical physiological conditions, Acetoxyacetic acid exists as its conjugate base, acetoacetate . It is primarily produced by liver mitochondria from its thioester with coenzyme A (CoA) .
Cellular Effects
This compound is released into the bloodstream as an energy source during periods of fasting, exercise, or as a result of type 1 diabetes mellitus . It influences cell function by entering the citric acid cycle after being converted back to acetoacetyl CoA .
Molecular Mechanism
The mechanism of action of this compound involves enzymatic transfer of a CoA group to it from succinyl CoA, converting it back to acetoacetyl CoA . This is then broken into two acetyl CoA molecules by thiolase, and these then enter the citric acid cycle .
Temporal Effects in Laboratory Settings
This compound is a kinetically stable degradation product of oxidative degradation of 1,3-dialkylimidazolium ionic liquids in hydrogen peroxide/acetic acid aqueous medium assisted by ultrasonic chemical irradiation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can come from beta oxidation of butyryl-CoA . It is also formed by the condensation of a pair of acetyl CoA molecules as catalyzed by thiolase .
Subcellular Localization
The subcellular localization of this compound is primarily in the mitochondria of liver cells, where it is produced .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetoxyacetic acid can be synthesized through several methods. One common method involves the reaction of glycolic acid with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Another method involves the oxidative degradation of 1,3-dialkylimidazolium ionic liquids in a hydrogen peroxide/acetic acid aqueous medium, assisted by ultrasonic chemical irradiation . This method is particularly useful for producing this compound in a controlled manner.
Industrial Production Methods
In industrial settings, this compound is often produced through the reaction of glycolic acid with acetic anhydride. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Acetoxyacetic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce acetic acid and carbon dioxide.
Reduction: It can be reduced to form glycolic acid.
Substitution: The acetoxy group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like sulfuric acid or hydrochloric acid.
Major Products
The major products formed from these reactions include acetic acid, glycolic acid, and various substituted derivatives of this compound .
Scientific Research Applications
Acetoxyacetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Acetoacetic acid:
Glycolic acid: A simple alpha-hydroxy acid, it shares the glycolic acid moiety with acetoxyacetic acid but lacks the acetoxy group.
Lactic acid: Another alpha-hydroxy acid, it is structurally similar to glycolic acid but has a methyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both acetoxy and carboxylic acid functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
2-acetyloxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c1-3(5)8-2-4(6)7/h2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXDUYUQINCFFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160578 | |
Record name | Acetoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13831-30-6 | |
Record name | Acetoxyacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13831-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetoxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013831306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetoxyacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetoxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETOXYACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMD9TFB2PG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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